Methyl 2-(piperidine-3-carbonylamino)propanoate
Overview
Description
Methyl 2-(piperidine-3-carbonylamino)propanoate is a versatile chemical compound with a unique structure that includes a piperidine ring. This compound is used in various scientific research fields due to its potential for innovation and its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidine-3-carbonylamino)propanoate typically involves the reaction of piperidine derivatives with appropriate esterifying agents. One common method includes the reaction of piperidine-3-carboxylic acid with methyl chloroformate under basic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts to enhance the reaction rate and yield. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidine-3-carbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(piperidine-3-carbonylamino)propanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidine-3-carbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidine-3-carboxylic acid and its esters.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Condensed piperidines: Molecules where the piperidine ring is fused with other ring systems.
Uniqueness
Methyl 2-(piperidine-3-carbonylamino)propanoate stands out due to its specific ester functional group, which imparts unique reactivity and properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Biological Activity
Methyl 2-(piperidine-3-carbonylamino)propanoate (CAS No. 135612-54-3) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring, which is known for its role in various pharmacological activities. The chemical structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The piperidine moiety enhances lipophilicity, allowing for better membrane permeability and interaction with cellular receptors. This compound has been studied for its potential effects on:
- Cancer Therapy : It has shown promise in inducing apoptosis in cancer cell lines, particularly in hypopharyngeal tumor models, where it outperformed standard treatments like bleomycin .
- Neurodegenerative Diseases : Research indicates that derivatives of this compound may inhibit acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Studies
- Cancer Treatment : In a study involving FaDu hypopharyngeal tumor cells, this compound was found to enhance cytotoxicity and induce apoptosis more effectively than conventional chemotherapeutics . This suggests a potential role in developing new cancer therapies.
- Neuroprotective Effects : A derivative of this compound demonstrated dual inhibition of cholinesterases, which are critical in the pathophysiology of Alzheimer's disease. The compound showed improved brain exposure and antioxidant properties, indicating its potential as a neuroprotective agent .
- Antimicrobial Properties : The compound exhibited antimicrobial activity against various bacterial strains, with significant zones of inhibition reported in studies evaluating hydrolyzed peptide conjugates containing similar moieties . This highlights its potential as an antimicrobial agent.
Properties
IUPAC Name |
methyl 2-(piperidine-3-carbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(10(14)15-2)12-9(13)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERMNWASFWXENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.